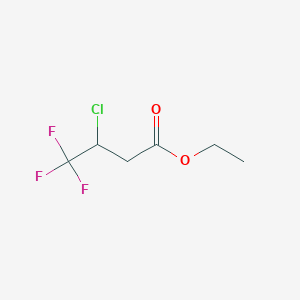

Ethyl 3-chloro-4,4,4-trifluorobutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-chloro-4,4,4-trifluorobutyrate is an organic compound primarily used as a reagent and intermediate in organic synthesis. It is an ethyl ester derivative of 3-chloro-4,4,4-trifluorobutyric acid. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Ethyl 3-chloro-4,4,4-trifluorobutyrate can be synthesized through a chlorination reaction. The general synthetic route involves the reaction of 3-chloro-1,1,1-trifluoropropane with an ethyl ester under specific conditions . Industrial production methods typically involve the use of Grignard reagents derived from 3-chloro-1,1,1-trifluoropropane .

Chemical Reactions Analysis

Ethyl 3-chloro-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents.

Scientific Research Applications

Synthetic Chemistry

Ethyl 3-chloro-4,4,4-trifluorobutyrate is primarily utilized as an intermediate in the synthesis of various fluorinated compounds. The presence of the trifluoromethyl group allows for increased lipophilicity and metabolic stability, making it valuable in drug development.

Case Study: Synthesis of Antidepressants

One notable application is in the synthesis of antidepressants such as Befloxatone. The compound acts as a precursor for the production of (R)-ethyl 3-hydroxy-4,4,4-trifluorobutyrate through biocatalytic processes involving specific microorganisms that facilitate enantioselective reductions. This method has demonstrated high enantiomeric excess and conversion rates, emphasizing the compound's importance in pharmaceutical synthesis .

Biocatalysis

The compound has been studied for its role in biocatalytic reactions. Research indicates that using recombinant strains of bacteria can efficiently convert ethyl 3-keto-4,4,4-trifluorobutyrate into desired products while recycling NADPH effectively. This process not only enhances product yield but also minimizes waste generation .

Data Table: Biocatalytic Performance

| Parameter | Value |

|---|---|

| Total Turnover Number (TTN) | 4200 mol/mol |

| Conversion Rate | 84% |

| Enantiomeric Excess | 95% |

| Reaction Time | 68 hours |

Agrochemicals

This compound is also explored in the field of agrochemicals. Its fluorinated structure can impart herbicidal properties to derivatives synthesized from it. The stability and efficacy of these compounds are crucial for developing new agricultural products that can withstand environmental degradation.

Material Science

In material science, this compound is investigated for its potential use in developing new materials with enhanced properties such as thermal stability and resistance to chemical degradation. The incorporation of trifluoromethyl groups can lead to materials that exhibit unique characteristics beneficial for various applications.

Toxicology and Safety

While exploring applications, it is essential to consider the safety profile of this compound. It is classified as irritating to skin and eyes; therefore, appropriate safety measures must be taken during handling .

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4,4,4-trifluorobutyrate involves its ability to form a protective layer on surfaces. This layer effectively reduces intergranular cracking and limits the dissolution of transition metal ions, especially in high-temperature conditions .

Comparison with Similar Compounds

Ethyl 3-chloro-4,4,4-trifluorobutyrate can be compared with similar compounds such as:

Ethyl 4,4,4-trifluorobutyrate: This compound is also an ethyl ester but lacks the chlorine atom, making it less reactive in certain substitution reactions.

2-chloro-4,4,4-trifluorobutyric acid: This compound is similar but has a different functional group, which affects its reactivity and applications.

This compound stands out due to its unique combination of chlorine and trifluoromethyl groups, which impart distinct chemical properties and reactivity.

Biological Activity

Ethyl 3-chloro-4,4,4-trifluorobutyrate is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and applications in medicinal chemistry, specifically focusing on its enzymatic interactions and biocatalytic processes.

Chemical Structure and Synthesis

This compound is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to the butyric acid backbone. The molecular structure can be represented as follows:

The synthesis of this compound typically involves the reaction of ethyl butyrate with chlorinating agents and trifluoromethylating reagents. The introduction of fluorine atoms significantly alters the compound's lipophilicity and biological activity.

Enzymatic Interactions

Research indicates that this compound exhibits notable interactions with various enzymes. A significant study demonstrated that this compound can serve as a substrate for specific microbial reductases. For instance, Bacillus pumilus Phe-C3 was used to catalyze the bioreduction of ethyl 3-keto-4,4,4-trifluorobutyrate to produce (R)-ethyl 3-hydroxy-4,4,4-trifluorobutyrate with high enantiomeric excess (95%) and conversion rates (84%) .

Table 1: Bioreduction Results of Ethyl 3-Keto-4,4,4-Trifluorobutyrate

| Parameter | Value |

|---|---|

| Enantiomeric Excess | 95% |

| Conversion Rate | 84% |

| Total Turnover Number (TTN) | 3400 mol/mol |

| Product Concentration | 50.5 mM |

This efficient biocatalytic process highlights the compound's potential as an intermediate in synthesizing pharmaceuticals, particularly antidepressants like Befloxatone.

Toxicological Profile

The compound's safety profile is critical for its application in medicinal chemistry. This compound has been noted to be irritating to the eyes and respiratory system. It is classified as a lachrymator, indicating that it can cause tearing upon exposure . Therefore, handling precautions are necessary when working with this compound in laboratory settings.

Case Studies

- Antidepressant Synthesis : In a study focused on synthesizing R-ethyl 3-hydroxy-4,4,4-trifluorobutyrate as an intermediate for antidepressants, researchers utilized a biocatalytic approach involving Bacillus pumilus. This method demonstrated the compound's utility in pharmaceutical applications due to its high enantiomeric purity and yield .

- Fluorinated Amino Acids : The biological activity of fluorinated compounds has been extensively studied. This compound's structural analogs have shown diverse biological effects ranging from antimicrobial to anticancer properties due to their ability to interfere with metabolic pathways .

Properties

IUPAC Name |

ethyl 3-chloro-4,4,4-trifluorobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClF3O2/c1-2-12-5(11)3-4(7)6(8,9)10/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBCGAHPQSTVTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.